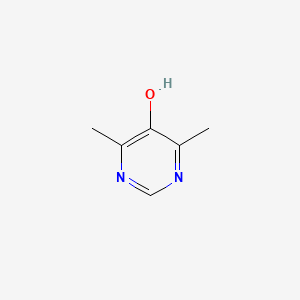

4,6-Dimethylpyrimidin-5-ol

Vue d'ensemble

Description

4,6-Dimethylpyrimidin-5-ol is a heterocyclic compound containing a pyrimidine ring with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-3-oxobutanoic acid with formamide, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dimethylpyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidinones, which have diverse applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

Chemical Synthesis

4,6-Dimethylpyrimidin-5-ol serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis. For example, it can be utilized to synthesize derivatives that exhibit selective biological activity against specific targets, such as fibroblast growth factor receptors (FGFRs) .

Research has indicated that this compound possesses potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Potential : The compound has been investigated for its inhibitory effects on FGFR4, which plays a crucial role in cell proliferation and survival in hepatocellular carcinoma (HCC) cell lines . Specifically, derivatives like 2-amino-4,6-dimethylpyrimidin-5-ol have demonstrated selectivity for FGFR4 over other FGFR subtypes, suggesting their potential as targeted cancer therapies .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their efficacy in treating conditions related to FGFR dysregulation . For instance, compound 6O , a derivative of this compound, has shown promising anti-proliferative activity against HCC cells .

Agrochemical Production

The compound is also applied in the production of agrochemicals. Its derivatives can serve as active ingredients in pesticides and fungicides due to their ability to inhibit specific biological pathways in pests and fungi .

Case Study 1: FGFR4 Inhibition

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry focused on the design and synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors. The research demonstrated that these derivatives could significantly inhibit cell proliferation in HCC cell lines by blocking FGFR4 activity. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against a range of bacterial strains. The results indicated that certain modifications to the pyrimidine ring enhanced antimicrobial efficacy. This underscores the importance of structural variations in optimizing biological activity .

Unique Properties

The specific substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties compared to similar compounds. This uniqueness enhances its applicability across various fields of research.

Mécanisme D'action

The mechanism of action of 4,6-Dimethylpyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at position 5 plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The methyl groups at positions 4 and 6 contribute to the compound’s hydrophobic interactions, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

- 2,4-Dimethylpyrimidin-5-ol

- 6-Amino-2,4,5-trimethylpyridin-3-ol

- 2-Amino-4,6-dimethylpyrimidin-5-ol

Comparison: 4,6-Dimethylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Activité Biologique

4,6-Dimethylpyrimidin-5-ol is a heterocyclic compound characterized by a pyrimidine ring with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Target and Mode of Action

The primary biological target of this compound is the fibroblast growth factor receptor 4 (FGFR4) . The compound inhibits FGFR4 activity, which plays a crucial role in various cellular processes including cell proliferation and differentiation. By blocking FGFR4 signaling, this compound can disrupt the fibroblast growth factor (FGF) signaling pathway, potentially leading to reduced tumor growth in cancer contexts.

Structure-Activity Relationship

The unique structural characteristics of this compound significantly influence its biological activity. The presence of methyl groups at positions 4 and 6 enhances selectivity for FGFR4 over other FGFR subtypes. Research indicates that these modifications hinder the molecule's ability to bind to FGFR1, 2, and 3, thereby enhancing its specificity for FGFR4 .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines. One notable example is its effect on Hep3B hepatocellular carcinoma (HCC) cell lines, where it showed significant inhibition of cell proliferation .

Anticancer Activity

A derivative of this compound, referred to as compound 6O , has been extensively studied for its anticancer properties. This derivative has shown:

- High selectivity for FGFR4 compared to known inhibitors like BLU9931.

- Strong anti-proliferative effects against Hep3B cells with an IC50 value significantly lower than that of BLU9931.

- In vivo anti-tumor efficacy in xenograft models comparable to established FGFR inhibitors .

| Compound | Selectivity for FGFR4 | IC50 (Hep3B) | In Vivo Efficacy |

|---|---|---|---|

| Compound 6O | >8 times higher than BLU9931 | Low nanomolar range | Comparable to BLU9931 |

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that derivatives of this compound may also possess antimicrobial activity . For instance, some derivatives have been tested against various bacterial strains with promising results indicating potential applications in treating infections .

Propriétés

IUPAC Name |

4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTRDEPUOJMYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499500 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70345-38-9 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4,6-dimethylpyrimidin-5-ol relate to its activity as a potential FGFR4 inhibitor?

A1: While the provided research focuses on derivatives of this compound, specifically 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, it offers valuable insights into the structure-activity relationship. The research demonstrates that the presence of the two methyl groups at positions 4 and 6 on the pyrimidine ring significantly influences the compound's selectivity for FGFR4 over other FGFR subtypes []. The study suggests that these methyl groups sterically hinder the molecule from adopting a conformation suitable for binding to FGFR1, 2, and 3. This highlights how subtle structural modifications to the this compound scaffold can dramatically impact its biological activity and selectivity profile.

Q2: Can you provide an example of a specific this compound derivative discussed in the research and its observed activity?

A2: The research highlights compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, as a promising selective FGFR4 inhibitor []. This compound exhibited significantly higher selectivity for FGFR4 compared to the known FGFR4 inhibitor BLU9931. Additionally, compound 6O demonstrated potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be highly sensitive to FGFR4 inhibition. These findings suggest that this compound derivatives like compound 6O hold potential as selective FGFR4 inhibitors for further development in cancer research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.